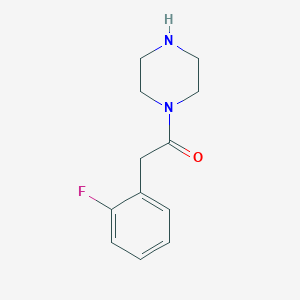

2-(2-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one

描述

属性

IUPAC Name |

2-(2-fluorophenyl)-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSLRWFUPHONSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of 2-fluorobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions

2-(2-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the piperazine ring.

Reduction: 2-(2-Fluorophenyl)-1-(piperazin-1-yl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2-(2-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(2-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the fluorophenyl group can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

相似化合物的比较

Structural Analogues and Key Differences

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one

- Substituents : 4-Fluorobenzyl and 2-chlorophenyl groups.

- Key Features : The fluorobenzyl moiety enhances lipophilicity, while the chloro substituent introduces electron-withdrawing effects. This compound was characterized via 13C-NMR (DMSO-d6) .

- Implications : The para-fluoro and chloro groups may improve CNS penetration compared to the ortho-fluoro configuration in the target compound.

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

- Substituents : 4-Fluorophenyl group with a piperidine ring.

- Key Features : Piperidine, a six-membered ring with one nitrogen atom, reduces basicity compared to piperazine. The para-fluorine position minimizes steric hindrance .

- Implications : Lower hydrogen-bonding capacity may limit interactions with polar targets.

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one

- Substituents : Chloro and pyrimidinyl-phenyl groups.

- Synthesized via chloroacetyl chloride coupling .

2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

- Substituents: 4-Aminophenyl and phenylpiperazine groups.

- Molecular Weight : 295.38 g/mol .

- Key Features: The amino group enhances solubility and enables conjugation reactions.

- Implications : Likely used as an intermediate in drug discovery for functionalization.

Data Table: Comparative Overview of Key Compounds

生物活性

2-(2-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H17FN4O |

| Molecular Weight | 300.33 g/mol |

| LogP | 2.4148 |

| Polar Surface Area | 37.982 Ų |

| Hydrogen Bond Acceptors | 4 |

Research indicates that compounds with a piperazine moiety often interact with various neurotransmitter receptors, including serotonin and dopamine receptors. The presence of the fluorophenyl group may enhance binding affinity and selectivity for these targets, which is crucial for therapeutic efficacy.

Anticancer Activity

Recent studies have shown that derivatives of piperazine, including those similar to this compound, exhibit significant activity against cancer cell lines. For instance, a related compound demonstrated an IC50 value of 18 µM against human breast cancer cells, indicating moderate efficacy .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Piperazine derivatives are known to exhibit anxiolytic and antidepressant effects through modulation of serotonin receptors. This may be particularly relevant for developing treatments for mood disorders.

Case Study 1: Breast Cancer Inhibition

In a study focused on piperazine derivatives targeting poly (ADP-ribose) polymerase (PARP), it was found that certain compounds inhibited PARP activity significantly, leading to enhanced apoptosis in cancer cells. The study utilized cell viability assays and Western blot analysis to confirm the effects on PARP cleavage and H2AX phosphorylation .

Case Study 2: Neurotransmitter Interaction

Another investigation assessed the binding affinity of piperazine derivatives at serotonin receptors. The results indicated that modifications to the phenyl ring could enhance receptor affinity, suggesting that similar modifications to this compound could yield promising neuroactive compounds.

Summary of Biological Activities

A summary of various studies highlights the biological activities associated with piperazine derivatives:

常见问题

Q. How can the synthesis of 2-(2-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one be optimized for improved yield and purity?

- Methodological Answer: Optimization involves:

- Reagent Selection : Use sodium borohydride for ketone reductions and palladium catalysts for cross-coupling reactions to minimize side products .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while dichloromethane aids in intermediate purification .

- Temperature Control : Maintain reactions at 0–5°C for sensitive steps (e.g., amine acylation) to prevent decomposition .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves impurities, while recrystallization in ethanol improves crystalline purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the fluorophenyl (δ 7.2–7.8 ppm) and piperazine (δ 2.5–3.5 ppm) moieties. F NMR detects fluorophenyl environments (δ -110 to -115 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H] at m/z 263.1) and fragments (e.g., loss of CO from the ethanone group) .

- IR Spectroscopy : Stretching bands at 1680–1700 cm confirm the ketone (C=O), and 1250–1350 cm indicate C-F bonds .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?

- Methodological Answer:

- Orthogonal Assays : Compare results from MTT (cell viability) and caspase-3/7 assays (apoptosis) to distinguish cytostatic vs. cytotoxic effects .

- Receptor Profiling : Use radioligand binding assays (e.g., serotonin 5-HT or dopamine D receptors) to confirm target engagement, as structural analogs show affinity for neurotransmitter receptors .

- Dose-Response Analysis : Perform EC/IC studies in multiple cell lines (e.g., SH-SY5Y for neuroprotection, HepG2 for hepatotoxicity) .

Q. What computational strategies predict receptor-ligand interactions for this compound?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (PDB: 7E2Z). The fluorophenyl group may occupy hydrophobic pockets, while the piperazine nitrogen forms hydrogen bonds .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR Modeling : Corporate Hammett σ values for fluorophenyl substituents to predict electronic effects on binding affinity .

Q. How to achieve regioselective functionalization of the piperazine ring?

- Methodological Answer:

- Protecting Groups : Use Boc (tert-butoxycarbonyl) to block the piperazine N-4 position, enabling selective alkylation at N-1 .

- Catalytic Systems : Copper(I)-mediated Ullmann coupling for introducing aryl groups at specific positions .

- Kinetic Control : Low-temperature (-78°C) lithiation directs electrophilic substitution to the less hindered nitrogen .

Q. How to interpret crystallographic data for structural validation?

- Methodological Answer:

- X-ray Diffraction : Resolve the crystal structure (e.g., monoclinic P2/c space group) to confirm bond lengths (C=O: 1.22 Å) and dihedral angles (fluorophenyl-piperazine: 85–90°) .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., N-H···O=C) stabilizing the lattice, critical for solubility predictions .

Q. What strategies evaluate metabolic stability in preclinical studies?

- Methodological Answer:

- Liver Microsomal Assays : Incubate with human CYP450 isoforms (e.g., CYP3A4) and quantify parent compound depletion via LC-MS/MS .

- Metabolite ID : Use HR-MS/MS to detect phase I metabolites (e.g., hydroxylation at the piperazine ring) and phase II glucuronides .

Q. How to troubleshoot scalability issues in multi-step synthesis?

- Methodological Answer:

- Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., Friedel-Crafts acylation) to enhance safety and yield .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation and optimize reaction quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。